molecular formula C15H10FN3O4S2 B2644616 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 1170588-02-9

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2644616
CAS RN: 1170588-02-9
M. Wt: 379.38
InChI Key: DSOBZOSQVJMIIA-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole-based inhibitor that has been shown to have promising anticancer properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Analgesic and Anti-inflammatory Applications

    The synthesis of new diphenylamine derivatives, including compounds similar to the requested chemical structure, has shown promising results in the management of pain and inflammation. Specifically, derivatives synthesized from reactions of 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide with substituted phenols have been identified as potent compounds for treating pain and inflammation, suggesting a potential application area for the compound Arvind Kumar, A. Mishra, 2020.

  • Anticancer, Anti-Inflammatory, and Analgesic Activities

    Another study developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showcasing potential as anticancer, anti-inflammatory, and analgesic agents. The research highlights the significance of halogens on the aromatic ring in enhancing anticancer and anti-inflammatory activities, indicating a direction for the application of similar compounds P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014.

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches

    The research into synthesizing novel benzophenone-thiazole derivatives, including structures akin to the requested compound, focuses on their evaluation as potent VEGF-A inhibitors. This illustrates the compound's utility in developing new lead compounds for pharmaceutical applications, especially in cancer treatment T. Prashanth, P. Thirusangu, B. R. Vijay Avin, et al., 2014.

  • Photovoltaic Efficiency Modeling

    Some bioactive benzothiazolinone acetamide analogs have been synthesized and analyzed for their light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). These compounds show good photovoltaic efficiency, indicating an application in renewable energy technologies Y. Mary, Gozde Yalcin, K. S. Resmi, et al., 2020.

Environmental and Analytical Applications

  • Fluorinated Compounds in Environmental Analysis: The development and validation of assays for novel fluorinated 2-nitroimidazole compounds in biological samples highlight the importance of these compounds in medical research, particularly in studying tumor hypoxia. This suggests a potential application for similar fluorinated compounds in biomedical research E. Aboagye, M. Graham, A. Lewis, et al., 1995.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S2/c16-10-3-1-2-4-12(10)23-6-14(20)18-15-17-11(8-25-15)13-5-9(7-24-13)19(21)22/h1-5,7-8H,6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBZOSQVJMIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

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